molecular formula C9H13N B158001 2-Propylaniline CAS No. 1821-39-2

2-Propylaniline

Cat. No.: B158001
CAS No.: 1821-39-2
M. Wt: 135.21 g/mol
InChI Key: WKURVXXDGMYSDP-UHFFFAOYSA-N
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Description

2-Propyl-Aniline, also known as 2-Propylaniline, is an organic compound belonging to the class of phenylpropanes. It is characterized by a phenyl group attached to a propyl chain, which in turn is bonded to an amino group. The molecular formula of 2-Propyl-Aniline is C9H13N , and it has a molecular weight of 135.21 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-Aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction of the resulting ketone to yield 2-Propyl-Aniline . The reaction conditions typically involve the use of aluminum chloride as a catalyst and subsequent reduction using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 2-Propyl-Aniline often involves the alkylation of aniline with propyl halides in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propyl-Aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-propylaniline
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InChI

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKURVXXDGMYSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N
Source PubChem
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Molecular Formula

C9H13N
Source PubChem
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Related CAS

117021-79-1
Record name Benzenamine, 2-propyl-, homopolymer
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DSSTOX Substance ID

DTXSID40171248
Record name Aniline, 2-propyl-
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Molecular Weight

135.21 g/mol
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Physical Description

Yellow to brown liquid; [MSDSonline]
Record name 2-Propylaniline
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CAS No.

1821-39-2
Record name 2-Propylaniline
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Record name 2-Propylaniline
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Record name Aniline, 2-propyl-
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Record name 2-propylaniline
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Record name 2-PROPYLANILINE
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Synthesis routes and methods

Procedure details

The hydrochloride salt of 2-propylaniline was prepared by dissolution of a commercial sample of 2-propylaniline in ethyl ether and addition of an ethereal solution of hydrogen chloride until no further precipitate formed. This precipitate was collected by filtration, washed with ether, and dried briefly in vacuo to provide 2-propylaniline hydrochloride, which was used immediately according to the following procedure. A suspension of this material (34.33 g) was prepared in a prechilled solvent mixture of acetic acid (120 ml), water (77 ml), and concentrated hydrochloric acid (43.4 ml), and was held at -12° with efficient stirring. Using strong external cooling as necessary to maintain an internal temperature between -15° and -10°, a solution of sodium nitrite (14.21 g) in water (67 ml) was added over a period of about 20 min. The mixture was then stirred at -18° for 15 min, and was then filtered into a waiting, prechilled (-7°) solution of 2-cyanoacetamide (50.44 g) in water (2.0 liters) containing sodium acetate (266.7 g). There was an immediate color change to deep yellow followed by the formation of a yellow precipitate. The reaction mixture was stirred in a -11° bath for two days. After warming to 10°, the precipitate was collected by filtration, and was washed alternately with hexanes and ice-cold water. After drying at 45° in vacuo over phosphorus pentoxide, there was obtained 42.12 grams (91% yield) of the title compound as a mixture of (E)- and (Z)-isomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-propylaniline in the synthesis of polyaniline and its derivatives?

A1: this compound serves as a monomer in the polymerization reaction to produce poly(this compound). This polymer, along with polyaniline and poly(2-ethylaniline), can be intercalated into graphite oxide by exploiting the exfoliation/reconstruction properties of this layered host []. This intercalation process is influenced by the type of substituted polyaniline used, with poly(this compound) showing a higher degree of intercalation compared to its counterparts [].

Q2: How does the structure of this compound impact its intercalation into graphite oxide?

A2: The presence of the propyl group in this compound likely influences the intercalation process by affecting the polymer's chain conformation and interaction with the graphite oxide layers. Research has shown that poly(this compound) exhibits a larger basal distance within the graphite oxide structure compared to other polyaniline derivatives [], suggesting a more expanded intercalated structure, potentially due to the steric hindrance of the propyl group.

Q3: Beyond intercalation, are there other notable applications of this compound?

A3: this compound acts as an intermediate in the hydrodenitrogenation (HDN) of quinoline, a process crucial for refining fossil fuels [, , ]. In this multi-step reaction, quinoline is initially hydrogenated to 1,2,3,4-tetrahydroquinoline. This intermediate then further reacts to form this compound, highlighting its role in the reaction pathway [].

Q4: What is the final fate of this compound in the hydrodenitrogenation of quinoline?

A4: this compound undergoes hydrogenolysis of the C-N bond within its saturated ring, ultimately yielding propylbenzene [, ]. This breakdown pathway emphasizes the role of this compound as a stepping stone in the removal of nitrogen from quinoline, ultimately leading to a less polluting fuel.

Q5: Are there any toxicological concerns associated with this compound?

A5: While this compound plays a role in important chemical processes, it's crucial to be aware of its potential mutagenicity. Studies employing the bacterial reverse mutation (Ames) assay have investigated the mutagenic potential of both this compound and its isomer, 4-propylaniline []. This research provides valuable insights into the potential risks associated with these compounds and emphasizes the need for safe handling and appropriate disposal methods.

Q6: How is this compound typically synthesized?

A6: One established method for preparing this compound involves the oxidative polymerization of its precursor, this compound, using a hydrogen peroxide-ferrous sulfate (H2O2-FeSO4) system []. This approach offers a relatively mild and effective means of producing poly(this compound), highlighting its versatility as a monomer for polymer synthesis.

Q7: Are there any alternative methods for producing this compound?

A7: While the oxidative polymerization of this compound is a viable approach, it's worth noting that this compound also arises as a key intermediate in the hydrodenitrogenation of quinoline []. This alternative pathway, primarily employed in fuel refining processes, presents an additional route for obtaining this compound.

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